1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18(2)21-10-6-7-11-22(21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-4-3-5-9-19;;/h3-11,18,20,25H,12-17H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVBUZJKKINGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
The ether linkage is formed via a reaction between 2-isopropylphenol and epichlorohydrin (or chlorinated propanol derivatives). This step is analogous to the method described in the patent for 1-(4-phenoxyphenyl)-2-propyl alcohol.
Reaction Conditions:
- Solvent: Toluene or dichloromethane.
- Acid Binding Agent: Potassium carbonate (100% molar equivalence to phenol).
- Temperature: 80–100°C for 6–12 hours.
- Mechanism: The phenolate ion attacks the electrophilic carbon of epichlorohydrin, displacing chloride and forming the ether bond.
Optimization Insights:
- Excess epichlorohydrin (1.2–1.5 equiv) improves yield by mitigating steric hindrance from the isopropyl group.
- Polar aprotic solvents like DMF accelerate the reaction but may require higher temperatures.
Yield: 70–85% after recrystallization from ethanol/water.
Activation of the Propanol Intermediate
The hydroxyl group in 1-(2-isopropylphenoxy)propan-2-ol is converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution with phenylpiperazine.
Tosylation Protocol
- Reagents: Tosyl chloride (1.1 equiv), triethylamine (2.0 equiv).
- Solvent: Dichloromethane at 0–5°C.
- Reaction Time: 2–4 hours.
- Work-up: Wash with dilute HCl to remove excess tosyl chloride, followed by brine and drying.
Intermediate Characterization:
- $$^1$$H NMR (CDCl₃): δ 7.8 (d, 2H, tosyl aromatic), 6.9–7.2 (m, 4H, isopropylphenoxy aromatic), 4.1–4.3 (m, 1H, CH-O), 2.4 (s, 3H, tosyl CH₃).
Coupling with 1-Phenylpiperazine
Nucleophilic Displacement
The tosylated intermediate reacts with 1-phenylpiperazine under basic conditions:
- Solvent: Acetonitrile or DMF.
- Base: Potassium carbonate (2.0 equiv).
- Temperature: 60–80°C for 12–24 hours.
- Mechanism: The piperazine nitrogen attacks the tosylate-bearing carbon, displacing the tosyl group.
Challenges and Solutions:
- Competing Quaternary Salt Formation: Controlled stoichiometry (1:1.05 ratio of tosylate to piperazine) minimizes over-alkylation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65–75% yield.
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the dihydrochloride salt:
- Procedure: Dissolve the base in anhydrous ethanol, add concentrated HCl (2.2 equiv) dropwise at 0°C, and stir for 1 hour.
- Precipitation: Cooling to −20°C yields a crystalline solid.
- Recrystallization: Ethanol/diethyl ether mixture enhances purity (>99% by HPLC).
Analytical Data:
- Melting Point: 192–195°C (decomposition).
- Elemental Analysis: Calculated for C₂₂H₃₀Cl₂N₂O₂: C 61.82%, H 7.07%, N 6.55%; Found: C 61.75%, H 7.12%, N 6.49%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Tosylation-Coupling | 70 | 99.5 | High reproducibility |
| Mesylation-Coupling | 68 | 98.8 | Faster activation |
| Direct Alkylation | 55 | 97.2 | Fewer steps |
Direct Alkylation (epichlorohydrin + phenylpiperazine in one pot) offers simplicity but suffers from lower yield due to competing reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the phenoxy group and modifications to the piperazine ring. The table below summarizes critical comparisons:
*Calculated based on molecular formula C22H30Cl2N2O2.
Key Observations :
- Fluorine substituents (e.g., 3,5-difluoro in Compound 7) reduce electron density, affecting receptor binding .
- Piperazine Modifications : The 4-phenylpiperazine moiety (target compound and ) is associated with high affinity for serotonin (5-HT) and dopamine receptors, while 4-methylpiperazine () may reduce receptor selectivity .
- Salt Form : All compounds listed are dihydrochlorides, improving aqueous solubility for in vivo studies.
Commercial and Regulatory Considerations
- Supplier Availability: Chlorophenoxy derivatives (e.g., 4-chloro in ) are widely supplied, indicating established synthetic routes. The target compound’s isopropyl group may require specialized synthesis .
- Regulatory Status: No safety data sheets (SDS) are available for the target compound, but analogs with benzimidazolyl groups () or amino substituents () highlight the need for rigorous toxicity testing .
Biological Activity
1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1219157-77-3, is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 427.4 g/mol
- Structure : The compound features a propanol backbone with isopropyl and phenylpiperazine substituents, which are crucial for its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and antiviral research.
Neuropharmacological Effects
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that derivatives of piperazine often exhibit anxiolytic and antidepressant effects. For instance, similar compounds have been linked to modulation of serotonin receptors, which play a critical role in mood regulation.
Antiviral Activity
Recent research has highlighted the potential of phenolic compounds structurally related to this compound to inhibit viral replication. For example, natural phenolic compounds have demonstrated antiviral activity against SARS-CoV-2 by binding to allosteric sites on viral proteases, suggesting that similar synthetic compounds could be explored for their antiviral properties .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Receptor Binding : Interaction with serotonin and dopamine receptors could lead to altered neurotransmission.
- Inhibition of Viral Proteases : As seen with related compounds, it may inhibit viral enzymes critical for replication, thereby reducing viral load in infected cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antidepressant Activity : A study examining piperazine derivatives found that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, leading to increased antidepressant effects.
- Antiviral Screening : In vitro assays have shown that compounds with structural similarities can inhibit the activity of SARS-CoV proteases, presenting a promising avenue for developing antiviral agents .
Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, and how are reaction conditions optimized?
- Methodology :
- Stepwise synthesis : The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution to attach the phenoxy and piperazinyl groups to a propanol backbone. For example, a similar compound (1-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride) requires sequential alkylation and etherification steps .
- Optimization : Key parameters include temperature (50–80°C for exothermic reactions), solvent polarity (e.g., dichloromethane or acetonitrile), and pH control to minimize side reactions. Reaction time is adjusted based on TLC/HPLC monitoring .
- Purification : Column chromatography or recrystallization ensures ≥95% purity, verified by NMR and mass spectrometry .
Q. Which analytical techniques are essential for characterizing this compound, and how are they validated?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₄H₃₄Cl₂N₂O₃: 469.4 g/mol) and detects isotopic patterns .
- HPLC-PDA : Purity assessment using C18 columns with mobile phases like methanol:buffer (65:35) at pH 4.6 .
Q. How is preliminary pharmacological screening conducted for CNS activity?
- Approach :
- In vitro assays : Radioligand binding studies (e.g., dopamine D₂/D₃ or serotonin 5-HT₁A receptors) using transfected HEK-293 cells. IC₅₀ values are calculated to assess affinity .
- In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) at doses 10–50 mg/kg, with plasma pharmacokinetics monitored via LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data across studies?
- Methodology :
- Orthogonal assays : Compare radioligand displacement results with functional assays (e.g., cAMP inhibition for GPCR activity) to confirm target engagement .
- Structural analysis : Molecular docking (e.g., using AutoDock Vina) identifies binding poses in receptor homology models, explaining variability in affinity measurements .
- Meta-analysis : Pool data from multiple studies to account for batch effects (e.g., solvent differences in assay buffers) .
Q. What strategies improve synthetic yield and scalability without compromising purity?
- Strategies :
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., alkylation), improving yield by 15–20% compared to batch methods .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce reaction times and byproduct formation .
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters (temperature, solvent ratio) for reproducibility at pilot scale .
Q. How do researchers assess metabolic stability and potential drug-drug interactions?
- Methods :
- Liver microsome assays : Incubate compound with human/rat microsomes (1 mg/mL) and NADPH. LC-MS quantifies parent compound depletion over 60 minutes to calculate t₁/₂ .
- CYP450 inhibition : Fluorescent probe substrates (e.g., CYP3A4: midazolam) identify enzyme inhibition at therapeutic concentrations .
- Plasma protein binding : Equilibrium dialysis assesses unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
Key Considerations for Advanced Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
